YM511

Description

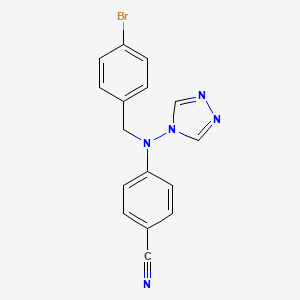

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPPBTSXFROGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164121 | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148869-05-0 | |

| Record name | YM511 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM511 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM511: A Technical Guide to a Potent Non-Steroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of YM511, a potent and selective non-steroidal aromatase inhibitor. It details the core mechanism of action, summarizes key quantitative efficacy data, and provides comprehensive experimental protocols for the evaluation of this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, endocrinology, and drug development who are investigating aromatase inhibitors for therapeutic applications, particularly in the context of estrogen-dependent cancers.

Core Mechanism of Action

YM511 exerts its therapeutic effect by potently and selectively inhibiting the enzyme aromatase (cytochrome P450 19A1), a key enzyme in the biosynthesis of estrogens. Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens by aromatase in tissues such as adipose tissue, muscle, and breast tumors themselves.[2][3]

By competitively binding to the aromatase enzyme, YM511 blocks this conversion, leading to a significant reduction in circulating estrogen levels.[4] This deprivation of estrogen, a critical growth factor for hormone receptor-positive breast cancers, results in the inhibition of cancer cell proliferation and the induction of apoptosis, ultimately leading to tumor growth suppression.[5] YM511 has demonstrated high specificity for aromatase, with significantly less inhibition of other steroidogenic enzymes, suggesting a favorable side-effect profile compared to less selective inhibitors.[4]

Signaling Pathways

The primary signaling pathway affected by YM511 is the estrogen receptor (ER) signaling pathway. By depleting the ligands (estrogens) for the ER, YM511 effectively abrogates downstream signaling that promotes tumor growth. The inhibition of aromatase by YM511 leads to a cascade of intracellular events culminating in cell cycle arrest and apoptosis.

dot

Furthermore, the downstream effects of estrogen deprivation induced by aromatase inhibitors like YM511 involve the modulation of key cell cycle and apoptotic proteins. This includes the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, and the downregulation of pro-proliferative proteins such as cyclin D1 and c-myc. The apoptotic cascade is further activated through the decreased expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases 9, 6, and 7.

dot

Quantitative Data Summary

The potency and selectivity of YM511 have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Aromatase Inhibition by YM511

| Biological System | IC50 (nM) | Reference |

| Human Placental Microsomes | 0.12 | [4] |

| Rat Ovarian Microsomes | 0.4 | [4] |

| MCF-7 Human Breast Cancer Cells | 0.2 | [5] |

| JEG-3 Human Choriocarcinoma Cells | 0.5 | [6] |

Table 2: In Vitro Effects of YM511 on MCF-7 Cell Proliferation and Gene Expression

| Parameter | IC50 (nM) | Reference |

| Testosterone-Stimulated Cell Growth | 0.13 | [5] |

| Testosterone-Stimulated DNA Synthesis | 0.18 | [5] |

| Testosterone-Stimulated ERE Transactivation | 0.36 | [5] |

Table 3: In Vivo Efficacy of YM511

| Animal Model | Parameter | ED50 (mg/kg) | Reference |

| PMSG-Treated Rats | Ovarian Estradiol Content | 0.002 | [4] |

Table 4: Selectivity of YM511 for Aromatase

| Enzyme/Hormone Production | IC50 (nM) | Fold Selectivity vs. Rat Ovarian Aromatase | Reference |

| Aldosterone Production (Adrenal Cells) | >2200 | >5500 | [4] |

| Cortisol Production (Adrenal Cells) | >3920 | >9800 | [4] |

| Testosterone Production | >52000 | >130,000 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of YM511.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the enzymatic activity of aromatase.

dot

Materials:

-

Human placental microsomes

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

YM511 (test inhibitor)

-

Chloroform

-

Dextran-coated charcoal

-

Liquid scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of YM511 in the appropriate solvent.

-

In a reaction tube, combine the potassium phosphate buffer, human placental microsomes, and the desired concentration of YM511 or vehicle control.

-

Initiate the reaction by adding NADPH and [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by adding ice-cold chloroform.

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing the released ³H₂O) to a new tube.

-

Add dextran-coated charcoal to the aqueous phase to adsorb any unreacted [1β-³H]-androstenedione.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition at each YM511 concentration and determine the IC50 value using non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of YM511 on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), insulin, and antibiotics

-

Phenol red-free EMEM with charcoal-stripped FBS (for hormone-deprived conditions)

-

Testosterone

-

YM511

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells in a 96-well plate in complete growth medium and allow them to attach overnight.

-

Replace the medium with phenol red-free EMEM containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and deprive them of estrogens.

-

Treat the cells with various concentrations of YM511 in the presence of a fixed concentration of testosterone (to serve as a substrate for aromatase). Include appropriate controls (vehicle, testosterone alone, YM511 alone).

-

Incubate the cells for a period of 5-7 days.

-

At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the testosterone-stimulated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis following treatment with YM511.

Materials:

-

MCF-7 cells

-

YM511

-

Testosterone

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture and treat MCF-7 cells with YM511 and testosterone as described in the proliferation assay.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

Conclusion

YM511 is a highly potent and selective non-steroidal aromatase inhibitor with a well-defined mechanism of action. Its ability to significantly reduce estrogen biosynthesis translates into effective inhibition of estrogen-dependent breast cancer cell proliferation and induction of apoptosis. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of YM511 and other novel aromatase inhibitors as therapeutic agents in the management of hormone-sensitive malignancies.

References

YM511: A Technical Guide to a Potent Aromatase Inhibitor

YM511 is a potent and selective, orally active, non-steroidal aromatase inhibitor. It has been investigated for its potential in treating estrogen-dependent diseases, such as breast cancer and endometriosis. This document provides a comprehensive overview of YM511, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

YM511 is chemically known as 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile.[1][2] Its chemical structure is characterized by a central 4-amino-4H-1,2,4-triazole moiety linked to a benzonitrile group and a bromobenzyl group.

Chemical Structure of YM511:

| Property | Value | Reference |

| Chemical Name | 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile | [1][2] |

| Molecular Formula | C16H12BrN5 | [1][2][3] |

| Molecular Weight | 354.2 g/mol | [2][3] |

| CAS Number | 148869-05-0 | [1][2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | [2] |

| Storage | Store at room temperature | [1][2] |

Mechanism of Action: Aromatase Inhibition

YM511 exerts its pharmacological effect by potently and selectively inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][4][5] By blocking aromatase, YM511 effectively reduces the levels of circulating estrogens, which are crucial for the growth and proliferation of estrogen-receptor-positive (ER+) cancer cells and the progression of endometriosis.[4][6][7]

The inhibition of aromatase by YM511 is competitive, meaning it competes with the natural androgen substrates for binding to the active site of the enzyme.[4][5] This leads to a significant decrease in estrogen production, to levels comparable to those achieved by surgical ovariectomy.[4]

Signaling Pathway: Impact of Aromatase Inhibition

The primary consequence of YM511's action is the deprivation of estrogen, which profoundly affects estrogen receptor (ER) signaling pathways in target cells. In ER+ breast cancer cells, estrogen binding to its receptor triggers a cascade of events leading to cell proliferation and survival. By blocking estrogen synthesis, YM511 effectively shuts down this pro-proliferative signaling.

Furthermore, there is a known interplay between estrogen signaling and growth factor pathways, such as the Insulin-like Growth Factor 1 (IGF-1) pathway. Aromatase expression and activity can be stimulated by IGF-1, creating a feedback loop that promotes estrogen-dependent cell growth. YM511, by inhibiting aromatase, can disrupt this synergistic relationship.

Quantitative Data on Biological Activity

The potency of YM511 has been quantified in various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) and the effective dose (ED50) are key metrics for its activity.

| Assay | System | IC50 / ED50 | Reference |

| Aromatase Inhibition (IC50) | Rat Ovary Microsomes | 0.4 nM | [1][4][8] |

| Human Placenta Microsomes | 0.12 nM | [1][4][8] | |

| MCF-7 Human Breast Cancer Cells | 0.2 nM | [7] | |

| Inhibition of Cell Growth (IC50) | Testosterone-induced MCF-7 Cell Growth | 0.13 nM | [1][7][8] |

| Inhibition of DNA Synthesis (IC50) | Testosterone-induced MCF-7 Cells | 0.18 nM | [7] |

| In vivo Estradiol Reduction (ED50) | PMSG-stimulated Rat Ovary | 0.002 mg/kg | [4] |

Experimental Protocols

The characterization of YM511's biological activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited.

Aromatase Inhibition Assay using Microsomes

This assay quantifies the ability of a compound to inhibit the enzymatic activity of aromatase in a cell-free system using microsomes, which are preparations of the endoplasmic reticulum where aromatase is located.

1. Preparation of Microsomes:

-

Ovarian tissue from rats or human placental tissue is homogenized in a cold buffer (e.g., phosphate buffer with sucrose and protease inhibitors).

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Assay Procedure:

-

The reaction mixture is prepared in a 96-well plate and contains:

-

Microsomal protein (e.g., 10-50 µg)

-

A source of NADPH (e.g., an NADPH-regenerating system)

-

The androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione.

-

YM511 at various concentrations.

-

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 10-30 minutes).

-

The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

-

The amount of tritiated water ([³H]₂O) released during the aromatization reaction is proportional to the enzyme activity. This is separated from the labeled substrate by a charcoal-dextran suspension and quantified using liquid scintillation counting.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the YM511 concentration.

MCF-7 Cell Proliferation Assay

This cell-based assay assesses the effect of YM511 on the proliferation of estrogen-dependent breast cancer cells (MCF-7) stimulated by an androgen precursor.

1. Cell Culture:

-

MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are switched to a medium containing charcoal-stripped FBS to remove endogenous steroids.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

The medium is then replaced with a fresh steroid-depleted medium containing testosterone (e.g., 10 nM) as the aromatase substrate, along with varying concentrations of YM511.

-

The cells are incubated for a period of 4-6 days, with the medium and treatments being refreshed mid-incubation.

-

Cell proliferation is quantified using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

-

The IC50 value is determined by analyzing the dose-response curve of YM511's inhibitory effect on testosterone-stimulated cell growth.

Experimental Workflow

The general workflow for evaluating a potential aromatase inhibitor like YM511 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

References

- 1. Adaptation to Estradiol Deprivation Causes Up-Regulation of Growth Factor Pathways and Hypersensitivity to Estradiol in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth stimulatory effect and metabolism of testosterone in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complex nature of oestrogen signalling in breast cancer: enemy or ally? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

YM511: A Technical Guide to its Discovery and Development as a Potent Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511, chemically known as 4-[N-(4-bromobenzyl)-N-(4H-1,2,4-triazol-4-yl)amino]benzonitrile, is a potent and highly selective non-steroidal aromatase inhibitor.[1][2] Developed by Yamanouchi Pharmaceutical Co., Ltd., its discovery and subsequent development marked a significant advancement in the search for effective endocrine therapies for hormone-dependent diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of YM511, with a focus on its mechanism of action as an aromatase inhibitor.

Discovery and Synthesis

The development of YM511 was part of a broader research effort to identify novel non-steroidal aromatase inhibitors with high potency and selectivity. The synthesis of YM511 and its analogs involved creating a series of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs.[3] The core structure was designed to interact with the active site of the aromatase enzyme, thereby blocking its function.

Mechanism of Action

YM511 exerts its therapeutic effect by competitively inhibiting the aromatase enzyme (CYP19A1), which is a key enzyme in the biosynthesis of estrogens.[2] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By blocking this conversion, YM511 effectively reduces the levels of circulating estrogens. This is particularly relevant in the context of estrogen receptor-positive (ER+) breast cancer and other estrogen-dependent conditions like endometriosis, where estrogen acts as a key driver of disease progression.[2][4]

Preclinical Pharmacology

The preclinical evaluation of YM511 demonstrated its high potency and selectivity as an aromatase inhibitor.

In Vitro Studies

In vitro assays using microsomes from human placenta and rat ovaries confirmed the potent and competitive inhibitory activity of YM511 on aromatase.[2]

Table 1: In Vitro Aromatase Inhibitory Activity of YM511 [2]

| Tissue Source | IC50 (nM) |

| Human Placental Microsomes | 0.12 |

| Rat Ovary Microsomes | 0.4 |

YM511 was found to be approximately three times more potent than other contemporary aromatase inhibitors such as CGS 16949A, CGS 20267, and R 76713.[2] Importantly, YM511 exhibited high selectivity for aromatase, with significantly higher IC50 values for other steroidogenic enzymes, indicating a low potential for off-target effects on the production of other steroid hormones.[2]

Table 2: Selectivity of YM511 for Aromatase [2]

| Enzyme/Hormone Production | IC50 Ratio (vs. Rat Ovarian Aromatase) |

| Aldosterone Production | 5500 - 9800 |

| Cortisol Production | 5500 - 9800 |

| Testosterone Production | 130,000 |

In Vivo Studies

In vivo studies in animal models further substantiated the efficacy of YM511.

Table 3: In Vivo Efficacy of YM511 [2][4]

| Animal Model | Endpoint | Dose/Result |

| PMSG-treated rats | Estradiol content in ovary | ED50: 0.002 mg/kg |

| Female rats | Serum estradiol levels | Reduced to ovariectomized range at 0.01 mg/kg |

| Female rats | Uterine weight | Decreased to ovariectomized levels at 1 mg/kg for 2 weeks |

| Rats with experimental endometriosis | Volume of endometrial explants | Minimum effective dose: 0.04 mg/kg |

In a rat model of experimental endometriosis, YM511 demonstrated a dose-dependent reduction in the volume of endometrial explants, with a minimum effective dose of 0.04 mg/kg.[4] Notably, YM511's inhibitory action was observed as early as day 4, showcasing a rapid onset of action.[4] Furthermore, YM511 was shown to decrease the expression of insulin-like growth factor-I (IGF-I) mRNA in both the endometrial explant and the uterus, suggesting a potential mechanism for its growth-inhibitory effects.[4]

Clinical Development

Based on its promising preclinical profile, YM511 advanced into clinical trials for the treatment of postmenopausal women with advanced breast cancer.

Phase II Study in Breast Cancer

An early phase II study evaluated the anti-tumor response, dose-dependence, and tolerability of YM511 in postmenopausal patients with advanced breast cancer.[1][5] Patients were administered oral doses of 0.3, 1, 3, 10, or 30 mg once daily.[1]

Table 4: Efficacy Results of Phase II Study of YM511 in Advanced Breast Cancer [1]

| Parameter | Result |

| Objective Response Rate (CR + PR) | 20.4% |

| Overall Success Rate (CR + PR + L-NC >24 weeks) | 33.7% |

| Median Time to Progression | 61-233 days |

CR: Complete Response; PR: Partial Response; L-NC: Long-term No Change

The study concluded that YM511 was effective and safe in this patient population.[1] A significant reduction in serum estradiol levels was observed at all dose levels.[1] However, a clear dose-dependent increase in the response rate was not observed across the tested dose range.[1] The toxicity profile of YM511 was mild to moderate, with the most common adverse events being gastrointestinal disorders and constitutional symptoms.[1] Based on these findings, a dose of 0.3 mg or less was recommended for further studies.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Aromatase Inhibition

Caption: Mechanism of action of YM511 as an aromatase inhibitor.

Experimental Workflow: In Vitro Aromatase Activity Assay

Caption: Workflow for determining the in vitro aromatase inhibitory activity.

Experimental Protocols

In Vitro Aromatase Inhibition Assay

The inhibitory activity of YM511 on aromatase was determined using microsomes isolated from either human placenta or rat ovaries. The assay mixture typically contained the microsomal preparation, a radiolabeled androgen substrate (e.g., [1β-³H]androst-4-ene-3,17-dione), and varying concentrations of YM511. The reaction was initiated by the addition of a cofactor such as NADPH. After incubation at a controlled temperature (e.g., 37°C), the reaction was stopped, and the amount of tritiated water (³H₂O) released, which is proportional to the amount of estrogen formed, was measured by liquid scintillation counting. The concentration of YM511 that caused 50% inhibition of aromatase activity (IC50) was then calculated.

Animal Model of Endometriosis

An experimental model of endometriosis was established in female rats. A section of the endometrium was transplanted under the renal capsule. The animals were then treated with YM511, a vehicle control, or other comparators. The volume of the endometrial explants was measured over time to assess the effect of the treatment on the growth of the endometriotic tissue. At the end of the study, the explants and uteri could be harvested for further analysis, such as measuring the mRNA expression of specific genes like IGF-I by quantitative real-time polymerase chain reaction (qRT-PCR).

Conclusion

YM511 is a potent and selective non-steroidal aromatase inhibitor with a well-documented preclinical and clinical profile. Its discovery and development have provided a valuable therapeutic option for the management of estrogen-dependent diseases, particularly breast cancer. The comprehensive data gathered from in vitro, in vivo, and clinical studies underscore its efficacy in suppressing estrogen biosynthesis and its favorable safety profile. Further research into YM511 and similar compounds continues to be a promising avenue for the development of targeted endocrine therapies.

References

- 1. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

YM511: A Comprehensive Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of YM511, a potent non-steroidal aromatase inhibitor. The information presented herein is intended to support research and development efforts in endocrinology and oncology.

Core Target and Mechanism of Action

YM511 is a highly potent and selective non-steroidal aromatase inhibitor.[1][2] Aromatase, a cytochrome P450 enzyme, is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). By competitively inhibiting aromatase, YM511 effectively blocks the production of estrogens.[2] This mechanism of action makes it a valuable agent for the treatment of estrogen-dependent diseases, such as breast cancer.[1][3]

Quantitative Data on Potency and Selectivity

The following tables summarize the quantitative data on the potency and selectivity of YM511 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of YM511 against Aromatase

| Assay System | IC50 (nM) | Reference |

| Human Placental Microsomes | 0.12 | [2] |

| Rat Ovary Microsomes | 0.4 | [2] |

| MCF-7 Human Breast Cancer Cells | 0.2 | [3] |

Table 2: In Vivo Potency of YM511

| Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| Pregnant Mare's Serum Gonadotropin-treated Rats | Decrease in ovarian estradiol | 0.002 | [2] |

Table 3: Selectivity of YM511 against Other Steroidogenic Enzymes

| Enzyme/Hormone Production | Assay System | IC50 (nM) | Selectivity Ratio (vs. Rat Ovarian Aromatase IC50 of 0.4 nM) | Reference |

| Aldosterone Production | Adrenal Cells | ~2200 - 3920 | ~5500 - 9800 fold | [2] |

| Cortisol Production | Adrenal Cells | ~2200 - 3920 | ~5500 - 9800 fold | [2] |

| Testosterone Production | Not specified | ~52000 | ~130,000 fold | [2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the estrogen biosynthesis pathway and the inhibitory action of YM511.

References

- 1. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of YM511: A Potent Aromatase Inhibitor for Estrogen-Dependent Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YM511 is a novel, non-steroidal small molecule that has demonstrated significant potential as a highly potent and selective aromatase inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogens, which play a pivotal role in the development and progression of hormone-dependent cancers, most notably estrogen receptor-positive (ER+) breast cancer. By effectively blocking estrogen synthesis, YM511 represents a promising therapeutic agent for the treatment of these malignancies. This technical guide provides a comprehensive overview of the core preclinical studies of YM511 in cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Aromatase Inhibition

YM511 exerts its anti-cancer effects by specifically targeting and inhibiting the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, which is the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues such as adipose tissue, muscle, and breast cancer cells themselves. By inhibiting aromatase, YM511 effectively reduces the circulating and local levels of estrogen, thereby depriving estrogen-dependent cancer cells of the essential growth signals they need to proliferate.[1]

The following diagram illustrates the signaling pathway affected by YM511.

References

YM511: A Technical Guide to its Effects on Estrogen Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511 is a potent and selective non-steroidal aromatase inhibitor. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key enzyme responsible for the final step of estrogen biosynthesis, catalyzing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By competitively inhibiting this enzyme, YM511 effectively blocks the production of estrogens, making it a valuable tool for studying the roles of estrogen in various physiological and pathological processes, and a potential therapeutic agent for estrogen-dependent diseases, such as breast cancer.[1][2][3] This technical guide provides an in-depth overview of the effects of YM511 on estrogen synthesis pathways, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action of YM511

YM511 functions as a competitive inhibitor of the aromatase enzyme.[3] This means that YM511 binds to the active site of the aromatase enzyme, thereby preventing the binding of its natural androgen substrates. This inhibition is reversible and highly specific, with YM511 showing significantly less affinity for other steroidogenic enzymes. The primary consequence of this targeted inhibition is a significant reduction in the systemic and local production of estrogens.

Caption: Estrogen synthesis pathway and the inhibitory action of YM511.

Quantitative Data on YM511 Activity

The potency and selectivity of YM511 have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of YM511 on Aromatase

| Experimental System | Parameter | Value | Reference |

| Human Placental Microsomes | IC50 | 0.12 nM | |

| Rat Ovary Microsomes | IC50 | 0.4 nM | |

| MCF-7 Human Breast Cancer Cells | IC50 | 0.2 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Efficacy of YM511

| Animal Model | Parameter | Dosage | Effect | Reference |

| Female Rats | Serum Estradiol Levels | 0.01 mg/kg | Reduced to ovariectomized range | |

| Female Rats (PMSG-stimulated) | Ovarian Estradiol Content | ED50 = 0.002 mg/kg | Dose-dependent decrease | |

| Female Rats | Uterine Weight | 1 mg/kg for 2 weeks | Decreased to levels comparable to ovariectomy | [1] |

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Table 3: Selectivity of YM511 for Aromatase

| Steroid Hormone Production | Cell Type | IC50 of YM511 | Selectivity Ratio (vs. Rat Ovarian Aromatase IC50) | Reference |

| Aldosterone | Adrenal Cells | > 2.2 µM | > 5500-fold | |

| Cortisol | Adrenal Cells | > 3.9 µM | > 9800-fold | |

| Testosterone | Adrenal Cells | > 52 µM | > 130,000-fold | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of YM511.

Microsomal Aromatase Activity Assay (Tritiated Water Release Assay)

This assay is a widely used method to determine the in vitro inhibitory activity of compounds on aromatase. It measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate during its conversion to estrogen.

Caption: Experimental workflow for determining aromatase inhibition.

Protocol:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue (e.g., human placenta, rat ovaries) in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Reaction Setup:

-

In a reaction tube, combine the following components:

-

Microsomal protein (typically 25-50 µg).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

Varying concentrations of YM511 or vehicle control (e.g., DMSO).

-

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

-

-

Aromatase Reaction:

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione (typically at a concentration near its Km value).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding an organic solvent, such as chloroform or a mixture of chloroform and methanol.

-

Add a dextran-coated charcoal suspension to adsorb the unreacted steroid substrate.

-

Centrifuge to pellet the charcoal and separate the aqueous phase, which contains the [³H]₂O product.

-

-

Quantification and Analysis:

-

Transfer an aliquot of the aqueous supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of YM511 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

MCF-7 Cell Proliferation Assay

This assay assesses the effect of YM511 on the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7) stimulated by an androgen precursor.

Protocol:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

-

Prior to the experiment, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Replace the medium with fresh charcoal-stripped FBS medium containing:

-

Testosterone (e.g., 10 nM) as the androgen substrate for aromatization.

-

Varying concentrations of YM511 or vehicle control.

-

Control wells should include medium with testosterone alone, medium with estradiol (positive control for proliferation), and medium with vehicle alone (negative control).

-

-

Incubate the cells for a period of 5-7 days.

-

-

Assessment of Cell Proliferation:

-

At the end of the incubation period, quantify cell proliferation using a suitable method, such as:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Crystal Violet Staining: Fix the cells, stain with crystal violet solution, and then solubilize the dye. Measure the absorbance to quantify the total cell biomass.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each concentration of YM511.

-

Determine the IC50 value for the anti-proliferative effect.

-

Measurement of Estradiol in Cell Culture Supernatant

This protocol describes the quantification of estradiol produced by cells in culture, which is essential for directly assessing the inhibitory effect of YM511 on estrogen synthesis.

Protocol:

-

Sample Collection:

-

Culture cells (e.g., MCF-7 or other aromatase-expressing cells) in the presence of an androgen substrate (e.g., testosterone or androstenedione) and varying concentrations of YM511.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Estradiol Quantification:

-

Measure the concentration of estradiol in the supernatant using a highly sensitive immunoassay, such as:

-

Radioimmunoassay (RIA): This classic method involves the competitive binding of radiolabeled estradiol and unlabeled estradiol (from the sample) to a limited number of anti-estradiol antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled estradiol in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a more common and less hazardous alternative to RIA. In a competitive ELISA, estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to an anti-estradiol antibody coated on a microplate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the amount of estradiol in the sample.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of estradiol.

-

Determine the concentration of estradiol in the unknown samples by interpolating their absorbance or radioactivity values from the standard curve.

-

Calculate the percentage of inhibition of estradiol production for each concentration of YM511.

-

Conclusion

YM511 is a highly potent and selective non-steroidal aromatase inhibitor that effectively blocks estrogen synthesis in both in vitro and in vivo settings. Its high specificity for aromatase minimizes off-target effects on the synthesis of other steroid hormones. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of YM511 and other potential aromatase inhibitors. The data presented underscores the utility of YM511 as a valuable research tool and a promising candidate for the development of therapies for estrogen-dependent pathologies.

References

- 1. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology of YM511 in In-Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511 is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. By inhibiting aromatase, YM511 effectively reduces the levels of circulating estrogens, a mechanism that has significant therapeutic implications for estrogen-dependent diseases such as breast cancer and endometriosis. This technical guide provides an in-depth overview of the in-vivo pharmacology of YM511, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action: Aromatase Inhibition

YM511 competitively inhibits the aromatase enzyme, thereby blocking the conversion of androstenedione and testosterone into estrone and estradiol, respectively. This leads to a significant reduction in estrogen levels in various tissues.

Quantitative In-Vitro and In-Vivo Pharmacology

The potency and selectivity of YM511 have been characterized in a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Inhibitory Activity of YM511

| Target Enzyme/Process | Cell/Tissue Source | IC50 (nM) | Comparative Potency | Reference |

| Aromatase | Human Placental Microsomes | 0.12 | ~3 times more potent than CGS 16949A, CGS 20267, and R 76713 | [1] |

| Aromatase | Rat Ovarian Microsomes | 0.4 | - | [1] |

| Aromatase | MCF-7 Human Breast Cancer Cells | 0.2 | 5.5 times more potent than CGS 16949A | [2] |

| Testosterone-Stimulated Cell Growth | MCF-7 Human Breast Cancer Cells | 0.13 | ~3-5 times more potent than CGS 16949A | [2] |

| Testosterone-Stimulated DNA Synthesis | MCF-7 Human Breast Cancer Cells | 0.18 | ~3-5 times more potent than CGS 16949A | [2] |

| ERE-Luciferase Reporter Transactivation | MCF-7 Human Breast Cancer Cells | 0.36 | Comparable to aromatase inhibition | [2] |

Table 2: In-Vivo Efficacy of YM511 in a Rat Model of Endometriosis

| Parameter | Dose of YM511 | Effect | Onset of Action | Reference |

| Volume of Endometrial Explants | 0.04 mg/kg (minimum effective dose) | Dose-dependent reduction | - | [3] |

| Volume of Endometrial Explants | 0.1 mg/kg | Complete reduction | By day 4 | [3] |

| IGF-I mRNA Expression (Endometrial Explant) | Not specified | 58% decrease | Day 4 | [3] |

| IGF-I mRNA Expression (Uterus) | Not specified | 48% decrease | Day 4 | [3] |

Table 3: In-Vivo Effects of YM511 on Estrogen Levels and Uterine Weight in Rats

| Parameter | Dose of YM511 | Effect | Comparative Potency | Reference |

| Estradiol Content in Ovary (PMSG-stimulated) | ED50: 0.002 mg/kg | Decrease | Equipotent to CGS 20267, 3 times more potent than CGS 16949A and R 76713 | [1] |

| Serum Estradiol Levels | 0.01 mg/kg | Reduction to ovariectomized range | - | [1] |

| Uterine Weight (2-week treatment) | 1 mg/kg | Decrease to levels comparable to ovariectomy | 10 times more potent than other inhibitors | [1] |

Table 4: Phase II Clinical Trial of YM511 in Postmenopausal Breast Cancer Patients

| Dose Range | Objective Response Rate (CR + PR) | Overall Success Rate (CR + PR + L-NC >24 weeks) | Effect on Serum Estradiol | Reference |

| 0.3 - 30 mg/day (oral, once daily) | 20.4% (20/98 patients) | 33.7% (33/98 patients) | Significant reduction at all doses | [4] |

Experimental Protocols

Rat Model of Experimental Endometriosis

This model is utilized to evaluate the efficacy of therapeutic agents on the growth of ectopic endometrial tissue.

Protocol:

-

Animal Model: Adult female Sprague-Dawley rats are used. The estrous cycle is monitored by vaginal smear, and animals in the diestrus or estrus stage are selected for the procedure.

-

Surgical Induction of Endometriosis:

-

Animals are anesthetized.

-

A section of one uterine horn is excised from a donor rat.

-

The uterine tissue is opened longitudinally and small pieces (e.g., 2x2 mm or explants) are prepared.

-

These endometrial explants are then autologously transplanted to an ectopic site in a recipient rat, commonly under the renal capsule or sutured to the peritoneal wall or mesenteric cascade of the intestine.

-

-

Treatment Administration: YM511 is administered, for example, by oral gavage or subcutaneous injection at various doses (e.g., 0.04 mg/kg, 0.1 mg/kg). A control group receives the vehicle.

-

Monitoring and Endpoint Analysis:

-

The volume of the endometriotic explants is measured at specified time points (e.g., day 4, day 15, day 21) to assess growth or regression.

-

At the end of the study, animals are euthanized, and the explants and uterine tissue are collected for further analysis.

-

Gene expression analysis (e.g., for Insulin-like Growth Factor-I) can be performed using techniques like RT-PCR.

-

Selectivity Profile

YM511 demonstrates high selectivity for aromatase over other steroidogenic enzymes. In-vitro studies have shown that the IC50 values for the inhibition of aldosterone and cortisol production are 5,500 to 9,800 times higher than that for rat ovarian aromatase.[1] The IC50 for testosterone production inhibition is approximately 130,000 times higher, indicating a very low potential for off-target effects on other steroid hormone pathways.[1]

Conclusion

The in-vivo pharmacology of YM511 is well-characterized, demonstrating its high potency and selectivity as an aromatase inhibitor. In animal models, YM511 effectively reduces estrogen levels, leading to the regression of endometriotic lesions and a decrease in uterine weight. These preclinical findings are consistent with the observed efficacy in a phase II clinical trial for breast cancer. The data presented in this guide underscore the therapeutic potential of YM511 in the management of estrogen-dependent diseases and provide a solid foundation for further research and clinical development.

References

- 1. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of YM511: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, including preclinical and clinical trial databases, specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) and detailed experimental protocols for YM511 remain largely unavailable. This information is likely proprietary to the developing pharmaceutical company. This guide, therefore, summarizes the existing public knowledge on YM511, focusing on its mechanism of action and clinical context, which are essential for understanding its potential pharmacokinetic profile.

Introduction to YM511

YM511 is a potent, non-steroidal, and selective third-generation aromatase inhibitor.[1] Its chemical name is 4-[N-(4-bromobenzyl)-N-(1,2,4-triazol-4-yl)amino]benzonitrile.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone receptor-positive breast cancer in postmenopausal women. By blocking aromatase, YM511 reduces the circulating levels of estrogen, thereby depriving hormone-sensitive tumors of their primary growth stimulus.

Mechanism of Action: Aromatase Inhibition

YM511 exerts its pharmacological effect by binding to the aromatase enzyme, a member of the cytochrome P450 superfamily. This binding prevents the conversion of androgens (such as testosterone and androstenedione) to estrogens (estrone and estradiol). The high selectivity of YM511 for the aromatase enzyme minimizes off-target effects, a desirable characteristic for long-term therapeutic use.

Figure 1: Mechanism of action of YM511 as an aromatase inhibitor.

Preclinical and Clinical Studies: An Overview

Publicly available information on YM511 primarily comes from a phase II clinical trial in postmenopausal patients with breast cancer.[3] This study provides some insights into its clinical application but lacks detailed pharmacokinetic data.

Preclinical Data

While specific preclinical pharmacokinetic studies with quantitative data are not publicly accessible, the potency of YM511 has been characterized. In in vitro studies using human placental microsomes, YM511 demonstrated potent inhibition of aromatase activity. This high potency suggests that low concentrations of the drug may be sufficient to achieve a therapeutic effect, which would have implications for its pharmacokinetic profile, potentially allowing for lower dosing and reduced risk of dose-related toxicities.

Clinical Data: Phase II Trial

A phase II clinical trial evaluated the efficacy and safety of YM511 in postmenopausal women with advanced breast cancer.[3] Key aspects of this study are summarized below:

Table 1: Overview of YM511 Phase II Clinical Trial [3]

| Parameter | Details |

| Study Design | Randomized, open-label |

| Patient Population | Postmenopausal women with advanced breast cancer |

| Dosage Regimens | Oral administration of 0.3 mg, 1 mg, 3 mg, 10 mg, or 30 mg once daily |

| Primary Endpoints | Objective response rate, safety, and tolerability |

| Key Findings | - YM511 was effective and well-tolerated across all dose levels. - A clear dose-response relationship for efficacy was not observed. - Significant suppression of plasma estrogen levels was achieved at all doses. |

| Adverse Events | Generally mild to moderate, with the most common being gastrointestinal disturbances. |

Experimental Protocol: Phase II Clinical Trial

While a detailed protocol is not available, the published study provides the following methodological information:[3]

-

Patient Selection: Postmenopausal women with histologically confirmed advanced breast cancer.

-

Treatment Allocation: Patients were randomized to one of the five dose cohorts.

-

Drug Administration: YM511 was administered orally once daily.

-

Efficacy Assessment: Tumor response was evaluated according to standard criteria (e.g., RECIST).

-

Safety Monitoring: Adverse events were monitored and graded throughout the study.

-

Biomarker Analysis: Plasma estrogen levels were measured to assess the pharmacodynamic effect of aromatase inhibition.

Figure 2: Simplified workflow of the Phase II clinical trial of YM511.

Discussion and Future Directions

The absence of publicly available, detailed pharmacokinetic data for YM511 significantly limits a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. To fully characterize the pharmacokinetic profile of YM511, the following studies would be necessary:

-

Preclinical ADME Studies: In vivo studies in relevant animal models (e.g., rats, dogs) to determine oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion.

-

Phase I Clinical Trials: A dedicated Phase I study in healthy volunteers or cancer patients to evaluate the safety, tolerability, and single- and multiple-dose pharmacokinetics of YM511. This would involve intensive plasma sampling to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.

-

Analytical Method Development: The development and validation of a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of YM511 and its potential metabolites in biological matrices is a prerequisite for conducting pharmacokinetic studies.

Conclusion

YM511 is a potent non-steroidal aromatase inhibitor that has shown promise in a phase II clinical trial for advanced breast cancer. However, a thorough understanding of its pharmacokinetics is hampered by the lack of publicly available quantitative data. The information presented in this guide, based on the limited available literature, provides a foundational understanding of YM511 for researchers and drug development professionals. Further disclosure of preclinical and phase I clinical trial data by the developers is necessary to fully elucidate the pharmacokinetic properties of this compound and guide its future clinical development.

References

- 1. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile | C16H12BrN5 | CID 177865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings - PubMed [pubmed.ncbi.nlm.nih.gov]

YM511: A Potent and Selective Tool for Investigating Steroidogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenesis, the intricate biochemical pathway responsible for the synthesis of steroid hormones, is a cornerstone of physiological regulation. Dysregulation of this pathway is implicated in a multitude of pathologies, including hormone-dependent cancers, endocrine disorders, and reproductive abnormalities. Consequently, the development of precise molecular tools to dissect and modulate steroidogenic processes is of paramount importance for both basic research and therapeutic innovation. YM511 has emerged as a highly potent and selective non-steroidal inhibitor of aromatase (CYP19A1), the terminal and rate-limiting enzyme in estrogen biosynthesis. Its high specificity makes it an invaluable instrument for elucidating the role of estrogen in various biological systems and for exploring the therapeutic potential of targeted aromatase inhibition. This technical guide provides a comprehensive overview of YM511, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and visualizations of its interaction with the steroidogenesis pathway.

Mechanism of Action

YM511 exerts its biological effects through the potent and competitive inhibition of aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. By binding to the active site of the aromatase enzyme, YM511 blocks this critical step in estrogen synthesis, thereby significantly reducing estrogen levels in both central and peripheral tissues.

Data Presentation: Quantitative Efficacy and Selectivity of YM511

The efficacy of YM511 as an aromatase inhibitor has been extensively characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

| Parameter | Species/System | Value | Reference |

| IC50 (Aromatase) | Rat Ovary Microsomes | 0.4 nM | [1] |

| IC50 (Aromatase) | Human Placenta Microsomes | 0.12 nM | [1] |

| IC50 (Aromatase) | MCF-7 Cells | 0.2 nM | |

| ED50 (Estradiol Reduction) | Rat Ovary | 0.002 mg/kg | [1] |

Table 1: Potency of YM511 in In Vitro and In Vivo Systems. IC50 represents the half-maximal inhibitory concentration, and ED50 represents the half-maximal effective dose.

A crucial attribute of a pharmacological tool is its specificity. YM511 demonstrates remarkable selectivity for aromatase over other key enzymes in the steroidogenesis pathway, minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to aromatase inhibition.

| Enzyme | System | YM511 IC50 | Selectivity Ratio (vs. Rat Ovarian Aromatase) | Reference |

| Aldosterone Production | Adrenal Cells | > 2.2 µM | > 5500-fold | [1] |

| Cortisol Production | Adrenal Cells | > 3.9 µM | > 9800-fold | [1] |

| Testosterone Production | - | > 52 µM | > 130,000-fold | [1] |

Table 2: Selectivity Profile of YM511 Against Other Steroidogenic Enzymes. The high IC50 values for other steroidogenic pathways underscore the high specificity of YM511 for aromatase.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing YM511 to study steroidogenesis.

In Vitro Aromatase Activity Assay using Rat Ovarian Microsomes

This protocol details the measurement of aromatase activity and its inhibition by YM511 in a cell-free system.

Materials:

-

Rat ovaries

-

Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH

-

YM511 or other test compounds

-

Activated charcoal-dextran suspension

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen rat ovaries in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Aromatase Assay:

-

In a reaction tube, combine the microsomal preparation, NADPH, and varying concentrations of YM511 (or vehicle control).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding [1β-³H]-androstenedione.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

-

Quantification of Estrogen Production:

-

Separate the aqueous and organic phases by centrifugation.

-

Treat the aqueous phase with an activated charcoal-dextran suspension to remove unreacted substrate.

-

Measure the radioactivity in the aqueous phase, which corresponds to the amount of ³H₂O released during the aromatization reaction, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of YM511 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the YM511 concentration and fitting the data to a sigmoidal dose-response curve.

-

Testosterone-Stimulated MCF-7 Cell Proliferation Assay

This assay assesses the ability of YM511 to inhibit estrogen-dependent cell growth by blocking the conversion of testosterone to estradiol in a cellular context.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Testosterone

-

YM511 or other test compounds

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in standard medium.

-

Prior to the experiment, switch the cells to a medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing charcoal-stripped FBS, a fixed concentration of testosterone (e.g., 10 nM), and varying concentrations of YM511 (or vehicle control).

-

Incubate the cells for a period of 4-6 days, replacing the medium with fresh treatment medium every 2-3 days.

-

-

Assessment of Cell Proliferation:

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each concentration of YM511.

-

Determine the IC50 value for the inhibition of cell growth.

-

In Vivo Assessment of Aromatase Inhibition in Rats (Uterine Weight Assay)

This in vivo assay evaluates the efficacy of YM511 in reducing systemic estrogen levels by measuring its effect on a classic estrogen-responsive tissue, the uterus.

Materials:

-

Immature female rats (e.g., 21-25 days old)

-

Androstenedione (as an estrogen precursor)

-

YM511 or other test compounds

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Analytical balance

Procedure:

-

Animal Dosing:

-

Administer YM511 (or vehicle control) to the rats daily for a specified period (e.g., 7-14 days) via oral gavage or subcutaneous injection.

-

Concurrently, administer androstenedione to stimulate estrogen production.

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect the uteri, trim any adhering fat and connective tissue, and blot to remove excess fluid.

-

-

Measurement and Analysis:

-

Record the wet weight of each uterus.

-

Normalize the uterine weight to the body weight of the animal.

-

Compare the uterine weights of the YM511-treated groups to the control group to determine the extent of inhibition of estrogen-dependent uterine growth.

-

An ED50 value can be calculated by performing a dose-response study.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of steroidogenesis with YM511.

Caption: Simplified steroidogenesis pathway highlighting the central role of aromatase and its inhibition by YM511.

References

Methodological & Application

YM511: Application Notes and Protocols for In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of YM511, a potent and selective non-steroidal aromatase inhibitor, in in-vitro cell culture experiments. This document includes detailed protocols for key assays, recommended dosage ranges, and a summary of its mechanism of action.

Introduction to YM511

YM511 is a third-generation non-steroidal aromatase inhibitor that potently and selectively blocks the activity of aromatase (cytochrome P450 19A1). Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (such as testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By inhibiting this enzyme, YM511 effectively reduces the levels of circulating and locally produced estrogens. This makes it a valuable tool for studying the role of estrogen in various physiological and pathological processes, particularly in the context of estrogen-receptor-positive (ER+) cancers, such as breast and endometrial cancer.

Mechanism of Action: Aromatase Inhibition

YM511 acts as a competitive inhibitor of the aromatase enzyme. It binds to the active site of the enzyme, preventing the binding of its natural androgen substrates. This blockade of the androgen-binding site inhibits the conversion of androgens to estrogens, leading to a significant reduction in estrogen levels. In ER+ cancer cells, this estrogen deprivation can lead to the inhibition of cell proliferation and the induction of apoptosis.

Preparing YM511 Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of YM511, a potent and selective non-steroidal aromatase inhibitor. The information is intended to guide researchers in accurately preparing YM511 for in vitro and in vivo studies, ensuring solution integrity and experimental reproducibility. Quantitative data on solubility and storage are presented in a clear, tabular format. Additionally, a diagram of the aromatase signaling pathway and a workflow for stock solution preparation are included to provide a comprehensive resource for laboratory personnel.

Introduction

YM511 is a highly potent inhibitor of aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens. Its selectivity and potency make it a valuable tool in studying the role of estrogen in various physiological and pathological processes, particularly in cancer research. Proper preparation of YM511 stock solutions is critical for obtaining reliable and consistent experimental results. This application note outlines the necessary procedures for dissolving, storing, and handling YM511 in a laboratory setting.

YM511 Chemical Properties

A summary of the key chemical properties of YM511 is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.

| Property | Value |

| Molecular Weight | 354.2 g/mol |

| Formula | C₁₆H₁₂BrN₅ |

| Appearance | Crystalline solid |

| Solubility (DMSO) | Up to 100 mM |

| Solubility (Ethanol) | Up to 25 mM |

Experimental Protocols

Materials and Equipment

-

YM511 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol, absolute

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM YM511 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of YM511 in DMSO, a commonly used concentration for laboratory research.

Procedure:

-

Safety First: Before handling YM511 powder, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Weighing YM511: Accurately weigh 3.54 mg of YM511 powder using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or paper.

-

Transfer: Carefully transfer the weighed YM511 powder into a sterile, amber microcentrifuge tube or glass vial. Amber vials are recommended to protect the compound from light.

-

Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the YM511 powder.

-

Dissolution: Tightly cap the vial and vortex the solution for 1-2 minutes until the YM511 powder is completely dissolved. Visual inspection should confirm the absence of any particulate matter. If the compound does not readily dissolve, brief sonication (5-10 minutes) in a water bath may be used to facilitate dissolution.[1]

-

Labeling: Clearly label the vial with the compound name (YM511), concentration (10 mM in DMSO), preparation date, and your initials.

Storage and Stability of YM511 Stock Solutions

Proper storage is crucial to maintain the stability and activity of YM511 stock solutions.

Storage Recommendations:

-

Short-term Storage (up to 1 month): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]

-

Long-term Storage (up to 6 months): For longer-term storage, aliquots should be stored at -80°C.[2]

Stability Considerations:

While specific long-term stability data for YM511 in DMSO is not extensively published, general guidelines for compounds dissolved in DMSO suggest that storage at low temperatures in anhydrous conditions minimizes degradation.[3][4][5][6][7] It is best practice to prepare fresh stock solutions every 3-6 months to ensure optimal activity. Avoid storing DMSO stock solutions at room temperature for extended periods, as this can lead to degradation.[3][4]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium.

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM YM511 DMSO stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This helps to ensure accurate and homogenous mixing and prevents precipitation of the compound.

-

Final Dilution: Directly add the appropriate volume of the diluted YM511 solution to the pre-warmed cell culture medium. Mix gently by swirling or pipetting up and down.

-

DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Aromatase signaling pathway inhibited by YM511.

Caption: Workflow for preparing YM511 stock solutions.

Conclusion

The protocols and information provided in this application note are designed to ensure the accurate and effective use of YM511 in a laboratory setting. By following these guidelines for the preparation and storage of stock solutions, researchers can minimize variability and obtain more reliable and reproducible data in their studies of estrogen-dependent processes. Always adhere to standard laboratory safety practices when handling chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: YM511 Treatment of MCF-7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for utilizing YM511, a potent non-steroidal aromatase inhibitor, in studies involving the MCF-7 human breast cancer cell line. MCF-7 cells are an estrogen receptor (ER) positive cell line and serve as a crucial in vitro model for studying hormone-dependent breast cancer.[1] YM511 inhibits the synthesis of estrogen, thereby suppressing the growth of estrogen-dependent cancer cells.[2] This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for cell culture and essential experimental assays to evaluate the efficacy of YM511.

Mechanism of Action

MCF-7 cells possess aromatase, an enzyme that catalyzes the conversion of testosterone into estradiol (an estrogen).[2] Estradiol then binds to estrogen receptors (ER) within the cell, leading to the transactivation of the Estrogen-Responsive Element (ERE) in the nucleus. This process stimulates gene transcription that promotes cell proliferation and DNA synthesis.[2]